molecular formula C12H7Cl3 B164848 2,3,3'-Trichlorobiphenyl CAS No. 38444-84-7

2,3,3'-Trichlorobiphenyl

Cat. No. B164848
CAS RN: 38444-84-7
M. Wt: 257.5 g/mol
InChI Key: SXHLTVKPNQVZGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,3’-Trichlorobiphenyl is represented by the SMILES string Clc1cccc(c1)-c2cccc(Cl)c2Cl . The molecular formula is C12H7Cl3 .


Physical And Chemical Properties Analysis

2,3,3’-Trichlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . The average molecular mass is 257.543 g/mol . The water solubility is 0.00014 g/L .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and spectrometric characterization of 2,3,3'-trichlorobiphenyl (PCB 20), achieving high purity and providing a detailed structural analysis through X-ray analysis of crystals (Moes & Lenstra, 1986).

Fluorescence Ratiometric Sensor Development

  • Research was conducted on a highly sensitive and selective fluorescence ratiometric sensor for 2,3,3'-trichlorobiphenyl, using polypyrrole nanotubes and fluorescein isothiocyanate for detection (Wang et al., 2011).

Voltammetry for Determination

  • Adsorptive stripping voltammetry was used for determining trichlorobiphenyl concentrations, with the method being applied to analyze waste and natural waters (Lam & Kopanica, 1984).

Ecological Chemistry

  • A study examined the metabolism of trichlorobiphenyl in the marsh plant Veronica Beccabunga, revealing the production of monohydroxy derivatives in the plant tissues (Moza et al., 1976).

Environmental Remediation

  • Hydrous pyrolysis/oxidation (HPO) was explored for the destruction of 2,2`,3-trichlorobiphenyl in aqueous solution, showing potential for remediating soil and groundwater contaminated with PCBs (Leif et al., 1997).

Photochemical Reactions

  • Photolysis experiments on chlorobiphenyls, including trichlorobiphenyl, were conducted to study the reactivity and selectivity towards dechlorination, providing insights into the photo-dechlorination process (Nishiwaki et al., 1979).

Chemical Synthesis and Assessment

  • Research detailed the synthesis and chromatographic assessment of chlorinated biphenyls, including trichlorobiphenyl, for use in toxicological studies (Nakatsu et al., 1982).

Ecotoxicology

  • Laboratory model ecosystem studies were conducted to understand the degradation and fate of radiolabeled trichlorobiphenyl compared with other PCBs and DDE (Metcalf et al., 1975).

Safety And Hazards

2,3,3’-Trichlorobiphenyl is classified as Aquatic Acute 1, Aquatic Chronic 1, and STOT RE 2 . It is also considered a combustible solid . Vapors may cause drowsiness and dizziness . It is highly flammable, harmful if swallowed, irritating to skin, and causes severe eye irritation .

properties

IUPAC Name

1,2-dichloro-3-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12(10)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLTVKPNQVZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073502
Record name 2,3,3'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3'-Trichlorobiphenyl

CAS RN

38444-84-7
Record name 2′,3,3′-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5',6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3'-Trichlorobiphenyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,3'-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3370393855
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
GWH Moes, ATH Lenstra - Toxicological & Environmental …, 1986 - Taylor & Francis

The combined synthesis and spectrometric characterization of 2,3,3'‐trichlorobiphenyl (PCB 20) and 3,3’,4‐trichlorobiphenyl (PCB 35) is described for the first time. By a …

Number of citations: 6 www.tandfonline.com
P Van Der Sluis, GWH Moes, H Behm… - Toxicological & …, 1990 - Taylor & Francis
A method for the preparation of single crystals of PCB 35 suitable for single crystal X‐ray structure determination was developed. This method has already been proven suitable for 2,4'‐…
Number of citations: 2 www.tandfonline.com
Y Liu, K Hu, H Jia, G Jin, H Glatt, H Jiang - Archives of Toxicology, 2017 - Springer
Polychlorinated biphenyls (PCBs) have been classified as human carcinogens. Mutagenicity of lower chlorinated biphenyls as well as activation of transcription factors by some other …
Number of citations: 28 link.springer.com
F Shiraishi, T Okumura, M Nomachi, S Serizawa… - Chemosphere, 2003 - Elsevier
A series of novel synthetic monohydroxy polychlorinated biphenyls (OH-PCBs) (5 trichloro-, 5 tetrachloro- and 5 pentachloro-compounds) have been characterized ( 1 H and 13 C NMR …
Number of citations: 102 www.sciencedirect.com
H Wang, L Wei, Y Wu, H Jia, H Jiang… - Environmental and …, 2017 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are persistent organic pollutants with continued public health concerns. The lower chlorinated biphenyls are supposed to be mutagenic following …
Number of citations: 5 onlinelibrary.wiley.com
M Wang, G Meng, Q Huang, Q Xu, Z Chu… - Chemical …, 2011 - pubs.rsc.org
A highly sensitive and selective fluorescence ratiometric sensor membrane for 2,3,3′-trichlorobiphenyl has been achieved, via depositing polypyrrole nanotubes (PPyNTs, the …
Number of citations: 20 pubs.rsc.org
LO Ruzo - 1974 - search.proquest.com
RESULTS.................................................................. 14 A. Gas Chromatography................................................... 14 B. Ultraviolet Spectroscopy............................................. 18 C. Photoproducts.........…
Number of citations: 0 search.proquest.com
NE Korte, OR West, L Liang, B Gu, JL Zutman… - Waste Management, 2002 - Elsevier
This report describes the application of palladized iron (Pd/Fe) to the dechlorination of polychlorinted biphenyls (PCBs) at ambient temperature. Experiments supported by congener-…
Number of citations: 70 www.sciencedirect.com
C Hú0 - QSAR in Environmental Toxicology: Proceedings of the …, 2012 - books.google.com
Cl, H10O3 C5C16 C5H5N1 C5H12 CGC1, 01 C6 Cll, Ol C6 Cl5N102 C6 C16 C6H1C15 C6H1C1501 C6H2Bru C6H2C1, C6H2C1, C6H2 Clu C6H2C1, 01 C6H2C1401 C6H2C1401 …
Number of citations: 0 books.google.com
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com

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